Cas no 55-73-2 (Guanidine,N,N'-dimethyl-N''-(phenylmethyl)-)
Guanidine,N,N'-dimethyl-N''-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Guanidine,N,N'-dimethyl-N''-(phenylmethyl)-
- Betanidine
- 1-Benzyl-2,3-dimethylguanidine
- 2-benzyl-1,3-diMethylguanidine
- BETANIDIN
- Bethanidine
- FT-0693090
- Tenathan
- Q794152
- Benzanidine
- DTXSID7022677
- NS00005889
- EN300-6961197
- Betanidol
- N,N'-dimethyl-N''-(phenylmethyl)-guanidine
- N''-BENZYL-N,N'-DIMETHYLGUANIDINE
- BW 467C60
- Betanidinum [INN-Latin]
- 1-Benzyl-2,3-dimethylguanidine sulfate
- Betanidole
- Guanidine, N,N'-dimethyl-N''-(phenylmethyl)-
- 2,3-dimethyl-1-(phenylmethyl)guanidine
- Betaling
- Betanidine [INN:BAN]
- 1-Benzyl-2,3-dimethylguanidine sulfate (1:1/2)
- Bethanidine hemisulfate
- SCHEMBL34432
- 2-benzyl-1,3-dimethyl-guanidine
- Betanidina [INN-Spanish]
- NSC106563
- UNII-W8S3YM7AUU
- Eusmanid
- Bethanidine Sulfate (2:1) (USAN)
- 55-73-2
- Batel
- Benzoxine
- Benzanidin
- Bethanidine Sulfate (2:1)
- W8S3YM7AUU
- 1-Benzyl-2,3-dimethylguanidinium sulfate
- Betanidina
- CHEMBL1201260
- Betanidinum
- GTPL7618
- Bethanidine sulfate
- Guanidine, 1-benzyl-2,3-dimethyl-
- 1,2-dimethyl-3-(phenylmethyl)guanidine
- N-Benzyl-N'-methyl-N''-[(E)-methyl]guanidine #
- BETHANIDINE [MI]
- Guanidine, 1-benzyl-2,3-dimethyl-, sulfate (2:1)
- Guanidine, 2-benzyl-1,3-dimethyl-
- NIVZHWNOUVJHKV-UHFFFAOYSA-N
- 114-85-2
- DB00217
- BW467C60
- Guanidine, N, N'-dimethyl-N''-(phenylmethyl)-, sulfate (2:1)
- CHEBI:37937
- Hypersin
- Esbatal
- N-Benzyl-N',N''-dimethylguanidine sulfate
- BETANIDINE [WHO-DD]
- L001022
- AKOS006228716
- Bethanid
- (E)-3-benzyl-1,2-dimethylguanidine
- BW-467-C-60
- Sulfuric acid compound with N''-benzyl-N,N'-dimethylguanidine (1:1)
- BETANIDINE [INN]
-
- Inchi: 1S/C10H15N3/c1-11-10(12-2)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12,13)
- InChI Key: NIVZHWNOUVJHKV-UHFFFAOYSA-N
- SMILES: N(/C(=N/C)/NC)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 177.12700
- Monoisotopic Mass: 177.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 36.4A^2
Experimental Properties
- Density: 0.9826 (rough estimate)
- Melting Point: 195-197°
- Boiling Point: 299.18°C (rough estimate)
- Flash Point: 124.4°C
- Refractive Index: 1.4800 (estimate)
- PSA: 36.42000
- LogP: 1.76320
Guanidine,N,N'-dimethyl-N''-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6961197-0.05g |
N''-benzyl-N,N'-dimethylguanidine |
55-73-2 | 0.05g |
$189.0 | 2023-05-31 |
Guanidine,N,N'-dimethyl-N''-(phenylmethyl)- Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on Guanidine,N,N'-dimethyl-N''-(phenylmethyl)-
Comprehensive Analysis of Guanidine,N,N'-dimethyl-N''-(phenylmethyl)- (CAS No. 55-73-2)
Guanidine,N,N'-dimethyl-N''-(phenylmethyl)-, with the CAS No. 55-73-2, is a chemically significant compound widely studied for its unique structural properties and potential applications. This guanidine derivative features a phenylmethyl group attached to a dimethyl-substituted guanidine core, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula and structural characteristics have drawn attention in recent years due to its relevance in drug discovery and material science.
One of the most frequently searched questions about Guanidine,N,N'-dimethyl-N''-(phenylmethyl)- revolves around its synthesis methods and industrial applications. Researchers often explore its role as a catalyst or ligand in chemical reactions, particularly in asymmetric synthesis. The compound's ability to form stable complexes with metals has also sparked interest in coordination chemistry, a trending topic in academic circles. Additionally, its potential use in bioactive molecule design aligns with the growing demand for novel therapeutic agents.
From an SEO perspective, users frequently search for "Guanidine derivatives uses" or "CAS 55-73-2 safety data," reflecting the need for accessible technical information. Recent studies highlight the compound's stability under various pH conditions, a critical factor for formulation scientists. Moreover, its solubility profile in organic solvents makes it a candidate for green chemistry initiatives, a hot topic in sustainable research. These aspects contribute to its relevance in both academic publications and patent filings.
The spectroscopic characterization of Guanidine,N,N'-dimethyl-N''-(phenylmethyl)-, including NMR and mass spectrometry data, is another area of high interest. Analytical chemists often investigate its fragmentation patterns and hydrogen bonding capabilities, which are essential for quality control in fine chemical production. Furthermore, computational chemists model its electronic structure to predict reactivity, a methodology gaining traction with advances in AI-assisted molecular design.
In the context of intellectual property, CAS No. 55-73-2 appears in patents related to photoresist materials and electronic device coatings, connecting it to the booming semiconductor industry. This intersection with high-tech applications has increased its visibility in cross-disciplinary research. Meanwhile, regulatory databases emphasize its handling precautions, addressing common queries about laboratory safety protocols without compromising compliance requirements.
Looking ahead, the demand for customized chemical intermediates like Guanidine,N,N'-dimethyl-N''-(phenylmethyl)- is expected to rise, driven by innovations in personalized medicine and smart materials. Its compatibility with continuous flow chemistry systems positions it as a candidate for process intensification strategies. As researchers continue to explore its structure-activity relationships, this compound remains a compelling subject for both fundamental research and applied sciences.
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